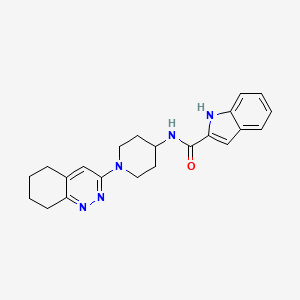![molecular formula C12H12N2O B2702649 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 1017-51-2](/img/structure/B2702649.png)
1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h1-8H,9,13H2 . This indicates that the compound has a pyridinone ring with a 3-aminobenzyl group attached to it .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 133-134 degrees Celsius .Applications De Recherche Scientifique
Antihypertensive and Coronary Vessel Dilators
1,4-Dihydropyridines, closely related to 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one, have been identified as potent antihypertensive agents and coronary vessel dilators. These compounds are synthesized through the condensation of enamines with ylidene acid esters, demonstrating significant medical potential in the treatment of cardiovascular diseases (Abernathy, 1978).
Coronary Activity Enhancers
A new class of 1,4-dihydropyridines characterized by the presence of ester substitutes and an alkoxyalkyl at position 2 exhibits pronounced coronary activity. These compounds find application as coronary dilators, antifibrillators, anti-hypertensives, and spasmolytics, underscoring their versatility in medical applications targeting the cardiovascular system (Anderson, 1998).
Neutrophil Elastase Inhibitors
The 1,4-dihydropyridine scaffold has been utilized in the development of neutrophil elastase inhibitors, offering therapeutic avenues for chronic obstructive pulmonary disease and myocardial infarction. This application showcases the structural versatility of dihydropyridines in addressing a range of health conditions beyond their cardiovascular benefits (Reboud-Ravaux, 2004).
Enantioselective Reductions
Chiral bridged macrocyclic 1,4-dihydropyridines have been explored for their potential in enantioselective reductions. The synthesis and application of these compounds in producing chiral alcohols from activated carbonyl compounds demonstrate the chemical diversity and utility of the dihydropyridine core in synthetic organic chemistry (Talma et al., 1985).
Antimicrobial Properties
The synthesis of 1,4-dihydropyridines in the presence of aminated multiwalled carbon nanotubes and their subsequent evaluation for antimicrobial properties highlight the potential of these compounds in combating microbial infections. This research points to the broad spectrum of biological activities possessed by dihydropyridines, extending their utility to the field of antimicrobial therapy (Moradi et al., 2017).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and storing in a cool, well-ventilated place .
Propriétés
IUPAC Name |
1-[(3-aminophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h1-8H,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWBZMWYZZXIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017-51-2 |
Source


|
| Record name | 1-[(3-aminophenyl)methyl]-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyrimidin-2-yl)-1,4-diazepane](/img/structure/B2702567.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702568.png)

![2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2702570.png)
![4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2702571.png)
![3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2702572.png)

![8-ethoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2702574.png)

![methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2702586.png)

